3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets . For instance, some pyridopyrimidines are used as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
Mode of Action
Its lipophilicity allows it to diffuse easily into cells , which suggests that it may interact directly with intracellular targets.
Biochemical Pathways
Given the known targets of other pyridopyrimidines, it is plausible that this compound could influence pathways related to cell proliferation and inflammation .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability .
Result of Action
Related pyridopyrimidines have been associated with antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the reaction of 2-chlorobenzaldehyde with guanidine. The reaction proceeds through the formation of an intermediate imine, which is then cyclized under acidic conditions to form the pyrido[2,3-d]pyrimidine core. Subsequent functionalization introduces the methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. Purification is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Comparison with Similar Compounds
2-Chlorophenylpropionic acid
3-Chlorophenol
Pyrido[2,3-d]pyrimidine derivatives
Uniqueness: 3-[(2-Chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its unique structural features and biological activities. Unlike its similar compounds, it exhibits a distinct set of properties that make it valuable in various applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-6-2-1-4-9(11)8-18-13(19)10-5-3-7-16-12(10)17-14(18)20/h1-7H,8H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBOAOPTLLEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(NC2=O)N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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